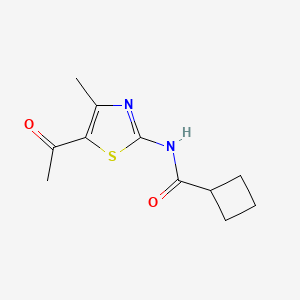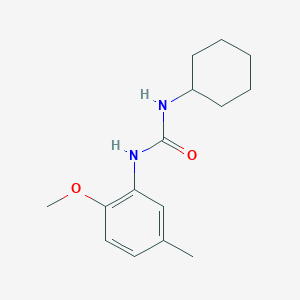
4-(2,5-dimethylbenzoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylbenzoyl)morpholine, also known as DM-nitrophen, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a variety of applications in the fields of chemistry, biochemistry, and pharmacology. The purpose of
科学的研究の応用
4-(2,5-dimethylbenzoyl)morpholine has been used in a variety of scientific research applications. One of the most common applications is as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as 4-(2,5-dimethylbenzoyl)morpholine, that is activated by light to produce reactive oxygen species that can kill cancer cells.
4-(2,5-dimethylbenzoyl)morpholine has also been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues. This compound has been found to be highly selective and sensitive for the detection of superoxide anion and hydrogen peroxide.
In addition, 4-(2,5-dimethylbenzoyl)morpholine has been used as a catalyst in organic synthesis reactions. This compound has been found to be an effective catalyst for the synthesis of various organic compounds, including benzimidazoles and benzoxazoles.
作用機序
The mechanism of action of 4-(2,5-dimethylbenzoyl)morpholine is based on its ability to generate reactive oxygen species upon activation by light. The photosensitizer absorbs light energy and undergoes a series of chemical reactions that result in the production of singlet oxygen and other reactive oxygen species. These reactive oxygen species can then react with cellular components, such as lipids and proteins, leading to cell death.
Biochemical and Physiological Effects
4-(2,5-dimethylbenzoyl)morpholine has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by generating reactive oxygen species. 4-(2,5-dimethylbenzoyl)morpholine has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
In addition, 4-(2,5-dimethylbenzoyl)morpholine has been found to have anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia.
実験室実験の利点と制限
One of the main advantages of using 4-(2,5-dimethylbenzoyl)morpholine in lab experiments is its ability to selectively generate reactive oxygen species upon activation by light. This allows researchers to study the effects of reactive oxygen species on cellular components in a controlled manner.
However, one of the limitations of using 4-(2,5-dimethylbenzoyl)morpholine is its potential toxicity. This compound has been found to be cytotoxic at high concentrations and can induce apoptosis in normal cells as well as cancer cells.
将来の方向性
There are several future directions for the use of 4-(2,5-dimethylbenzoyl)morpholine in scientific research. One area of interest is the development of new photosensitizers for photodynamic therapy. Researchers are exploring the use of 4-(2,5-dimethylbenzoyl)morpholine derivatives with improved selectivity and efficacy for cancer treatment.
Another area of interest is the development of new fluorescent probes for the detection of reactive oxygen species. Researchers are exploring the use of 4-(2,5-dimethylbenzoyl)morpholine derivatives with improved sensitivity and selectivity for the detection of specific reactive oxygen species.
Finally, researchers are exploring the use of 4-(2,5-dimethylbenzoyl)morpholine as a catalyst for the synthesis of new organic compounds. This compound has been found to be an effective catalyst for various organic synthesis reactions, and researchers are exploring its potential for the development of new drugs and materials.
合成法
The synthesis of 4-(2,5-dimethylbenzoyl)morpholine involves the reaction of 2,5-dimethylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
特性
IUPAC Name |
(2,5-dimethylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-4-11(2)12(9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHUAZDSBQNQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)


![2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)
![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)

![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)

![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)

![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)